1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine

hydrolytic stability neonicotinoid degradation aqueous persistence

1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine (CAS 648880-46-0) is a synthetic nitromethylene neonicotinoid analogue featuring a distinctive furan-3-ylmethyl substituent on the imidazolidine ring. This compound belongs to a class of insecticidal agents targeting insect nicotinic acetylcholine receptors (nAChRs) and was designed to address the growing resistance and environmental instability issues plaguing earlier neonicotinoids such as imidacloprid.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
CAS No. 648880-46-0
Cat. No. B12597669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine
CAS648880-46-0
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1CN(C(=C[N+](=O)[O-])N1)CC2=COC=C2
InChIInChI=1S/C9H11N3O3/c13-12(14)6-9-10-2-3-11(9)5-8-1-4-15-7-8/h1,4,6-7,10H,2-3,5H2
InChIKeyBSOQIOUYWGEUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine (CAS 648880-46-0): A Next-Generation Nitromethylene Neonicotinoid for Resistance-Breaking Insecticide Research


1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine (CAS 648880-46-0) is a synthetic nitromethylene neonicotinoid analogue featuring a distinctive furan-3-ylmethyl substituent on the imidazolidine ring [1]. This compound belongs to a class of insecticidal agents targeting insect nicotinic acetylcholine receptors (nAChRs) and was designed to address the growing resistance and environmental instability issues plaguing earlier neonicotinoids such as imidacloprid [1]. The furan heterocycle introduces unique electronic and steric properties that differentiate it from pyridine-, thiazole-, or thiophene-containing analogues [1].

Why Generic Nitromethylene Neonicotinoid Substitution Fails: The Critical Role of Heterocycle Selection in 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine


Generic substitution among nitromethylene neonicotinoids is not viable because the heterocyclic substituent at the imidazolidine N1 position fundamentally dictates insecticidal spectrum, potency, and environmental stability [1]. The paper explicitly demonstrates that replacing the furan ring with thiophene alters activity profiles, while pyridine or chloropyridine substitutions yield different resistance patterns [1]. Furthermore, hydrolytic and photolytic stability vary dramatically across heterocycle types, making direct interchange of analogues without quantitative performance validation scientifically unsound [1].

Quantitative Differentiation Evidence: 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine vs. Imidacloprid and In-Class Analogues


Hydrolytic Stability: Furan-3-ylmethyl Derivative (3i) Matches Imidacloprid While Surpassing the Lead Compound by Orders of Magnitude

The furan-3-ylmethyl-substituted compound (designated 3i in the study) demonstrates hydrolytic stability equivalent to the commercial standard imidacloprid, with no detectable degradation over three months at 5 mg/L in water, whereas the lead compound 2 (a conjugated diene nitromethylene) exhibits a hydrolysis half-life of only 2.33 hours [1]. This represents a greater than 900-fold improvement in aqueous persistence.

hydrolytic stability neonicotinoid degradation aqueous persistence

Photostability: Furan-3-ylmethyl Derivative (3i) Outperforms Imidacloprid Under High-Energy UV Irradiation

Under irradiation from a 300 W high-pressure mercury lamp, the photolysis half-life (t1/2) of the furan-3-ylmethyl compound (3a/3i series) is 9.6 hours, substantially longer than that of imidacloprid tested under identical conditions [1]. Given that the mercury lamp delivers higher energy than standard xenon lamp testing, this photostability advantage is likely conservative relative to field conditions.

photostability UV degradation neonicotinoid persistence

Insecticidal Activity Spectrum: Furan-Substituted Analogues Exhibit Differential Potency Against Sap-Feeding Pests Relative to Thiophene Analogues

Among the five-membered heterocycle series, furan-substituted compounds generally exhibited lower insecticidal potency than their thiophene counterparts, yet still achieved 100% mortality against brown planthopper (Nilaparvata lugens) at 4 mg/L for selected analogues [1]. This activity profile is class-level competitive, though the study notes that thiophene substitution yields superior activity overall—a critical SAR insight for analogue selection [1].

insecticidal activity Aphis medicaginis Nilaparvata lugens structure-activity relationship

Structural Confirmation: Single-Crystal X-Ray Structure of the Furan-3-ylmethyl Analogue (3i) Provides Unambiguous Identity for Procurement Verification

The furan-3-ylmethyl-substituted compound (3i) is the only analogue in the 24-compound series for which a single-crystal X-ray structure was obtained and reported, providing unambiguous stereochemical and conformational confirmation [1]. This structural certainty eliminates ambiguity in identity verification, a practical advantage for quality control during procurement.

single-crystal structure X-ray crystallography compound identity verification

Target Application Scenarios for 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine Based on Quantitatively Demonstrated Differentiation


Resistance Management Programs Requiring a Non-Pyridine Neonicotinoid Pharmacophore

For insect populations exhibiting target-site resistance to pyridine-containing neonicotinoids (e.g., imidacloprid, thiamethoxam), the furan-3-ylmethyl substituent offers a structurally distinct pharmacophore that may circumvent existing resistance mechanisms. The compound's demonstrated insecticidal activity at low concentrations (100% mortality at 4 mg/L against brown planthopper [1]) supports its candidacy as a resistance-breaking tool, while its hydrolytic stability matching imidacloprid [1] ensures formulation compatibility.

UV-Intensive Agricultural Environments Requiring Extended Photostability

Crops grown in high-sunlight regions (e.g., rice paddies in tropical and subtropical zones) benefit from the compound's superior photostability relative to imidacloprid (t1/2 = 9.6 h under mercury lamp irradiation [1]). This reduces photodegradation losses and extends the effective application window, potentially lowering application frequency and total active ingredient load per hectare.

Aqueous Formulation Development for Rice and Irrigated Crop Systems

The exceptional hydrolytic stability of the furan-3-ylmethyl analogue—showing no detectable degradation over three months in water [1]—makes it a strong candidate for aqueous suspension concentrates and paddy field applications. This contrasts sharply with earlier nitromethylene leads (e.g., compound 2, t1/2 = 2.33 h [1]) that are too unstable for practical aqueous formulations.

Structure-Guided Lead Optimization Using the Published Single-Crystal Conformation

Medicinal and agricultural chemistry teams can leverage the published single-crystal structure of compound 3i [1] for docking studies into insect nAChR homology models, enabling rational design of next-generation analogues with improved potency or selectivity. The crystallographically confirmed conformation reduces ambiguity in computational modelling compared to analogues lacking structural validation.

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